2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride
Overview
Description
2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, enabling uv light-induced covalent modification .
Mode of Action
The compound interacts with its targets through a mechanism that involves UV light-induced covalent modification . This interaction results in changes at the molecular level, which can potentially lead to downstream effects in the biological system.
Result of Action
The compound’s ability to induce uv light-activated covalent modifications suggests potential applications in various biological contexts .
Biochemical Analysis
Biochemical Properties
2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a monoamine oxidase inhibitor (MAOI), which means it can inhibit the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamines, such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters, potentially affecting mood and behavior .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting monoamine oxidase enzymes, it can alter the signaling pathways associated with neurotransmitters, leading to changes in gene expression and metabolic processes within the cell . These effects can be observed in neuronal cells, where the compound may enhance neurotransmitter levels and influence synaptic transmission.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with monoamine oxidase enzymes. The prop-2-yn-1-yloxy group allows the compound to form covalent bonds with the active site of the enzyme, leading to its inhibition. This inhibition prevents the breakdown of monoamines, resulting in increased levels of neurotransmitters. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by increasing neurotransmitter levels and improving mood and behavior. At higher doses, it may cause toxic or adverse effects, such as neurotoxicity or behavioral changes . Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of monoamines. The compound interacts with monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters. This interaction affects metabolic flux and metabolite levels, leading to increased concentrations of serotonin, dopamine, and norepinephrine . The compound may also interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Its distribution can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes, proteins, and other biomolecules, ultimately affecting its biochemical and cellular effects .
Properties
IUPAC Name |
2-(4-prop-2-ynoxyphenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-9-13-11-5-3-10(4-6-11)7-8-12;/h1,3-6H,7-9,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFZGLDXINQJSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-46-7 | |
Record name | 2-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.